molecular formula C29H23N2OPS B15015085 (Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate

(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate

Cat. No.: B15015085
M. Wt: 478.5 g/mol
InChI Key: VXYAMBASRCGELC-UHFFFAOYSA-N
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Description

[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE is a complex organic compound with a unique structure that includes cyano, formamido, triphenylphosphonium, and sulfanide groups

Preparation Methods

The synthesis of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and formamido groups. Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions . These compounds share some structural features but differ in their specific functional groups and reactivity. The uniqueness of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE lies in its combination of cyano, formamido, triphenylphosphonium, and sulfanide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H23N2OPS

Molecular Weight

478.5 g/mol

IUPAC Name

N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]-4-methylbenzamide

InChI

InChI=1S/C29H23N2OPS/c1-22-17-19-23(20-18-22)28(32)31-29(34)27(21-30)33(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,1H3,(H,31,32,34)

InChI Key

VXYAMBASRCGELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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